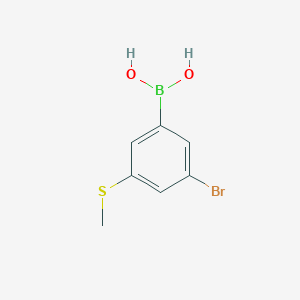
3-Bromo-5-(methylsulfanyl)phenylboronic acid
Overview
Description
3-Bromo-5-(methylsulfanyl)phenylboronic acid is a chemical compound with the molecular formula C7H8BBrO2S . It has a molecular weight of 246.92 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-(methylsulfanyl)phenylboronic acid is characterized by 1 H, 13 C, 11 B and 19 F NMR spectroscopy . The InChI representation of the molecule isInChI=1S/C7H8BBrO2S/c1-12-7-3-5 (8 (10)11)2-6 (9)4-7/h2-4,10-11H,1H3 . Physical And Chemical Properties Analysis
3-Bromo-5-(methylsulfanyl)phenylboronic acid has a molecular weight of 246.92 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The topological polar surface area is 65.8 Ų .Mechanism of Action
Target of Action
Boronic acids, including phenylboronic acids, are known to be used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM cross-coupling reactions, the boronic acid acts as a reagent. The reaction involves the coupling of an organoboron compound (like our 3-Bromo-5-(methylsulfanyl)phenylboronic acid) with a halide or pseudohalide using a palladium catalyst . The boronic acid donates its organyl group to the palladium, which has been activated by oxidative addition to the halide .
Biochemical Pathways
The sm cross-coupling reaction, in which this compound can participate, is used to form carbon–carbon bonds, a fundamental process in organic synthesis . This can affect various biochemical pathways depending on the specific compounds being synthesized.
Pharmacokinetics
They are typically stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the action of 3-Bromo-5-(methylsulfanyl)phenylboronic acid is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, depending on the other reactants involved in the reaction.
Action Environment
The action of 3-Bromo-5-(methylsulfanyl)phenylboronic acid, like other boronic acids, is influenced by the reaction conditions. The SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . The stability of the boronic acid reagent also contributes to the reaction’s environmental benignity .
properties
IUPAC Name |
(3-bromo-5-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO2S/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKRIGJJEFSZGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)SC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(methylsulfanyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



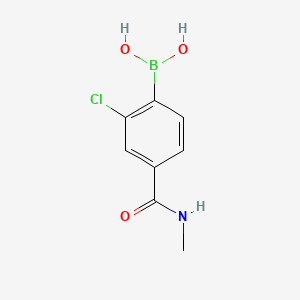
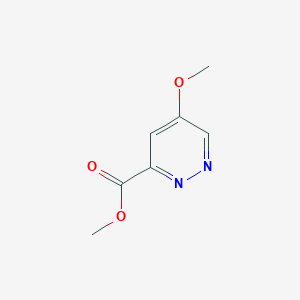

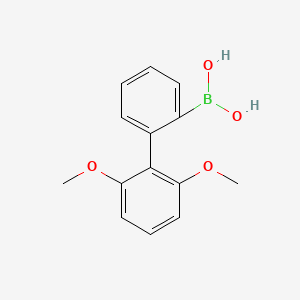
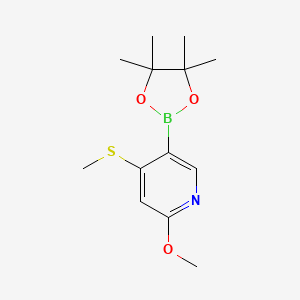
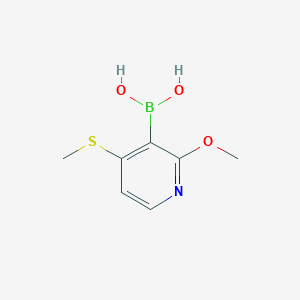

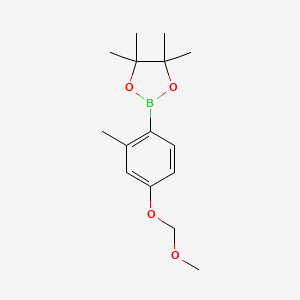
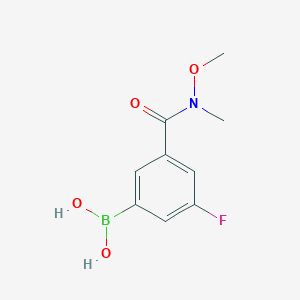
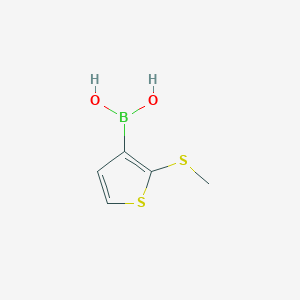

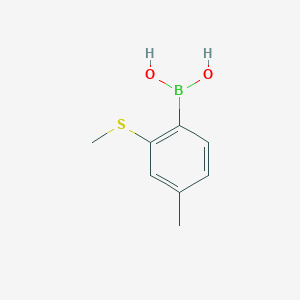
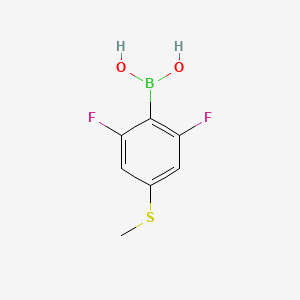
![5-Bromobenzo[1,3]dioxole-4-boronic acid](/img/structure/B3241209.png)